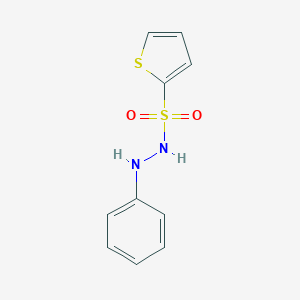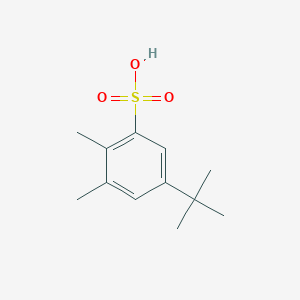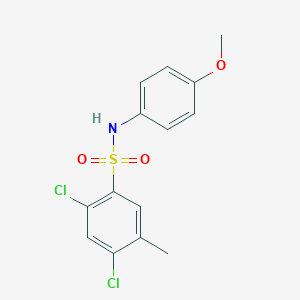
N'-phenyl-2-thiophenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-thiophenesulfonohydrazide, also known as PTSH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonohydrazides and has a molecular formula of C8H8N2O2S2.
Wirkmechanismus
The exact mechanism of action of N'-phenyl-2-thiophenesulfonohydrazide is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Biochemical and Physiological Effects:
N'-phenyl-2-thiophenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-phenyl-2-thiophenesulfonohydrazide is its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It also has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of N'-phenyl-2-thiophenesulfonohydrazide is its low solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-phenyl-2-thiophenesulfonohydrazide. One direction is to further investigate its anti-tumor activity and its potential use as an anti-cancer agent. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could also be areas of future research.
Conclusion:
In conclusion, N'-phenyl-2-thiophenesulfonohydrazide is a chemical compound that has potential applications in various fields of research. Its synthesis method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%. N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. Its mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and regulate glucose metabolism. N'-phenyl-2-thiophenesulfonohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of N'-phenyl-2-thiophenesulfonohydrazide involves the reaction of 2-thiophenesulfonyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization with ethanol. This method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%.
Wissenschaftliche Forschungsanwendungen
N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential applications in various fields of research. In the field of medicine, it has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-diabetic agent by regulating glucose metabolism.
Eigenschaften
Molekularformel |
C10H10N2O2S2 |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
N//'-phenylthiophene-2-sulfonohydrazide |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H |
InChI-Schlüssel |
FJGGKBWUDFTURU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)